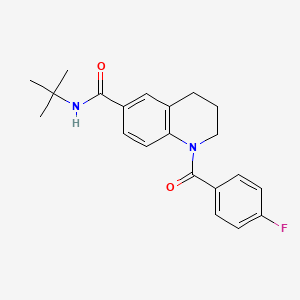

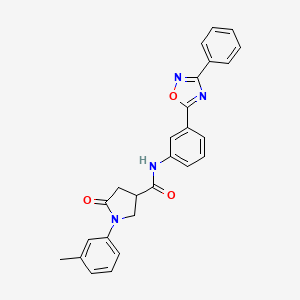

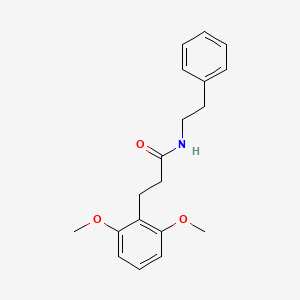

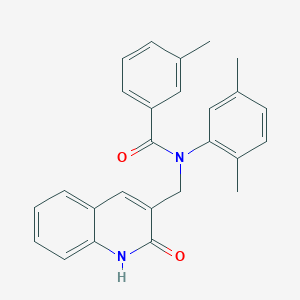

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate, also known as FMQ, is a synthetic compound that has been widely used in scientific research. This compound has attracted considerable attention due to its unique chemical structure and potential biological activities.

Scientific Research Applications

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. The fluorescence intensity of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate is highly sensitive to the presence of these metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in cells and tissues. (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has also been used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer and other diseases.

Mechanism of Action

The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate is not fully understood, but it is believed to involve the chelation of metal ions and the generation of reactive oxygen species (ROS). The chelation of metal ions by (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate can disrupt metal ion homeostasis and lead to oxidative stress, which can cause cell damage and death. The generation of ROS by (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate can also induce oxidative stress and damage to cells and tissues.

Biochemical and Physiological Effects:

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has been shown to have various biochemical and physiological effects in cells and tissues. It can induce apoptosis, inhibit cell proliferation, and disrupt mitochondrial function. (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate can also modulate the activity of various enzymes and transcription factors, which can affect gene expression and cellular signaling pathways. In addition, (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate can induce oxidative stress and inflammation, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has several advantages for lab experiments, such as its high sensitivity and selectivity for metal ions, its ability to penetrate cell membranes, and its fluorescent properties. However, (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate also has some limitations, such as its potential toxicity to cells and tissues, its instability in aqueous solutions, and its potential interference with other fluorescent probes and dyes.

Future Directions

There are several future directions for the research on (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate. One direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another direction is to explore its potential therapeutic applications, such as in photodynamic therapy for cancer and other diseases. Additionally, the development of new (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate derivatives with improved properties and reduced toxicity is also an important direction for future research.

Conclusion:

In conclusion, (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate ((2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate) is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and potential biological activities have made it a valuable tool for studying metal ion homeostasis, cellular signaling pathways, and disease mechanisms. While (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has several advantages for lab experiments, it also has some limitations and potential toxicity. Nevertheless, the research on (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate has opened up new avenues for understanding the complex interactions between metal ions, ROS, and cellular processes, and has the potential to lead to new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate involves the condensation of 2-hydroxy-6-methylquinoline and 4-fluorobenzoyl chloride in the presence of a base. The reaction yields (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate as a white solid with a melting point of 178-180°C. The purity of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-fluorobenzoate can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name |

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-11-2-7-16-13(8-11)9-14(17(21)20-16)10-23-18(22)12-3-5-15(19)6-4-12/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIHUJGQFGFZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

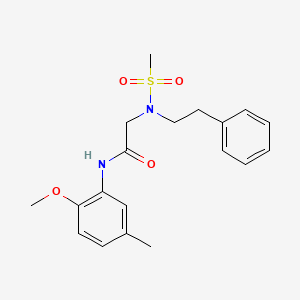

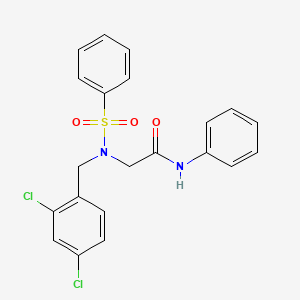

![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

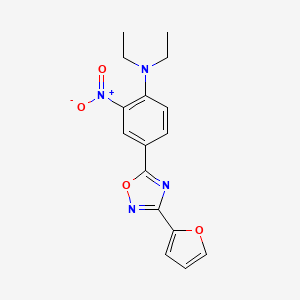

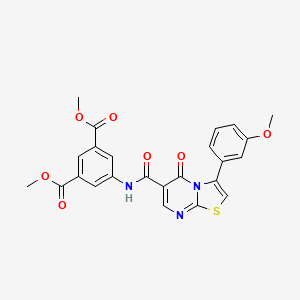

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)